2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
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Description
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22FN3O4 and its molecular weight is 423.444. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and related case studies.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and piperazine moieties with a dihydrobenzo[b][1,4]dioxin core. Here are some key properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
Molecular Weight | 345.35 g/mol |
CAS Number | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets. Isoxazole derivatives are known to exhibit a range of pharmacological effects, including:
- Antiviral Activity : Isoxazoles have been reported to inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral lifecycle .
- Antitumor Effects : Compounds containing isoxazole rings have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems .
Antiviral Activity
In a study assessing the antiviral properties of similar isoxazole compounds, it was found that they exhibited significant inhibition against flavivirus replication in vitro. The mechanism involved the disruption of viral entry or replication processes within host cells .
Antitumor Activity
Research on structurally related compounds revealed that certain isoxazoles demonstrated dose-dependent cytotoxicity against human cancer cell lines. For example, one derivative showed a half-maximal inhibitory concentration (IC50) of 24.9 μM against HCT116 colon cancer cells . The introduction of the dihydrobenzo[b][1,4]dioxin moiety may enhance this activity due to its potential role in stabilizing interactions with target proteins.
Neuropharmacological Studies
The piperazine ring in the compound has been linked to modulation of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. In animal models, compounds with similar structures have shown anxiolytic and antidepressant-like effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Efficacy : A series of isoxazole derivatives were tested against tick-borne encephalitis virus (TBEV) using plaque reduction assays. Compounds exhibited antiviral activity with IC50 values ranging from micromolar concentrations .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that certain derivatives induced significant apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Pharmacological Profiles : A comparative study highlighted the neuropharmacological profiles of piperazine-based compounds, noting their ability to influence behavior in rodent models, which suggests potential for therapeutic applications in mood disorders .
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(28)15-17-14-21(31-25-17)16-5-6-20-22(13-16)30-12-11-29-20/h1-6,13-14H,7-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUIEZZGOPXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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